N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide
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Overview
Description
N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzofuran-2-carboxylic acid, 4-chloroaniline, and piperidine.
Step 1 Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Step 2 Formation of N-(4-chlorophenyl)piperidine-1-carboxamide: 4-chloroaniline is reacted with piperidine-1-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Step 3 Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with N-(4-chlorophenyl)piperidine-1-carboxamide in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the piperidine ring can enhance binding affinity through hydrogen bonding or ionic interactions. The chlorophenyl group may contribute to the compound’s overall stability and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzofuran-2-carbonyl)-N-phenylpiperidine-1-carboxamide: Lacks the chlorine atom, which may affect its binding properties and reactivity.
N-(benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide: Contains a methyl group instead of chlorine, potentially altering its pharmacokinetic profile.
Uniqueness
N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide is unique due to the presence of the chlorophenyl group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide, with the CAS number 899951-24-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19ClN2O3, with a molecular weight of 382.8 g/mol. The compound features a piperidine ring substituted with a benzofuran moiety and a chlorophenyl group, which may contribute to its biological activity.
Research indicates that compounds containing piperidine and benzofuran moieties often exhibit diverse biological activities:
- Antiviral Activity : Compounds similar to this compound have been shown to inhibit viral replication in various studies. For instance, derivatives with similar structures have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values in the micromolar range .
- Anticancer Properties : The compound's structural features suggest potential anticancer activity. A study highlighted that piperidine derivatives can induce apoptosis in cancer cells, enhancing cytotoxicity compared to standard chemotherapeutics . The unique three-dimensional structure of such compounds may improve binding interactions with target proteins involved in cancer progression.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
Activity | IC50 (μM) | Notes |
---|---|---|
HCV NS5B Inhibition | 31.9 - 32.2 | Effective against hepatitis C virus |
Cytotoxicity in Cancer Cells | < 10 | Induces apoptosis in various cancer models |
Cholinesterase Inhibition | < 5 | Potential for Alzheimer's disease treatment |
Case Studies and Research Findings
- Antiviral Efficacy : In vitro studies have shown that benzofuran derivatives exhibit significant antiviral activity against HCV. For example, a compound structurally related to this compound demonstrated an EC50 of 0.35 μM against HCV .
- Anticancer Activity : A recent investigation into piperidine derivatives revealed that certain modifications enhance their cytotoxic effects on tumor cells. In one study, derivatives were tested against FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to conventional treatments .
- Neuroprotective Effects : Some piperidine-based compounds have shown promise in neuroprotection by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's . This suggests that this compound may possess similar properties.
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(4-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-8-10-17(11-9-16)24(21(26)23-12-4-1-5-13-23)20(25)19-14-15-6-2-3-7-18(15)27-19/h2-3,6-11,14H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDFULHQBSRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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